molecular formula C₄H₃ClF₄ B033416 2-Chloro-1,1,1,4-tetrafluorobut-2-ene CAS No. 175400-96-1

2-Chloro-1,1,1,4-tetrafluorobut-2-ene

Cat. No.: B033416
CAS No.: 175400-96-1
M. Wt: 162.51 g/mol
InChI Key: USNKISPGPVQSDY-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,4-tetrafluorobut-2-ene is a fluorinated olefin of significant interest in advanced materials and chemical synthesis research. Its primary research value lies in its role as a key intermediate and building block for the development of next-generation hydrofluoroolefin (HFO) refrigerants and fluorinated specialty chemicals. The molecule's structure, featuring a reactive chloro-alkene adjacent to a tetrafluorinated carbon chain, makes it a versatile precursor for studying structure-activity relationships in low Global Warming Potential (GWP) compounds and for synthesizing novel molecules with tailored physical properties. Researchers utilize this compound to investigate mechanisms of fluorine substitution and elimination reactions, as the chlorine atom serves as a potent leaving group, facilitating nucleophilic attacks and enabling the construction of more complex fluorinated architectures. Its applications extend to the field of polymer science, where it is explored as a monomer for developing fluorinated polymers with enhanced chemical resistance, thermal stability, and unique surface properties. This reagent is essential for scientists working at the intersection of synthetic organic chemistry, environmental science, and materials engineering, providing a critical tool for innovating sustainable industrial solutions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1,1,4-tetrafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKISPGPVQSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378737
Record name 2-Chloro-1,1,1,4-tetrafluorobut-2-ene
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Molecular Weight

162.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175400-96-1
Record name 2-Butene, 2-chloro-1,1,1,4-tetrafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175400-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1,1,4-tetrafluorobut-2-ene
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Synthetic Methodologies for 2 Chloro 1,1,1,4 Tetrafluorobut 2 Ene

Halogenation-Dehydrohalogenation Cascades for Halogenated Butenes

A prominent and well-documented strategy for the synthesis of halogenated butenes involves a sequence of halogenation and dehydrohalogenation reactions. beilstein-journals.orgsemanticscholar.org This approach is particularly effective for introducing specific halogen patterns into a hydrocarbon backbone.

The initial step in this cascade is typically the electrophilic addition of a halogen to a suitable butene precursor. For the synthesis of 2-chloro-1,1,1,4-tetrafluorobut-2-ene, a logical precursor would be 1,1,1,4-tetrafluorobut-2-ene. The addition of a chlorine-containing electrophile across the double bond would yield a dichlorinated butane (B89635) derivative.

A plausible synthetic route would therefore involve the reaction of 1,1,1,4-tetrafluorobut-2-ene with chlorine (Cl₂) or a chlorine source like sulfuryl chloride (SO₂Cl₂) to form 2,3-dichloro-1,1,1,4-tetrafluorobutane. The regioselectivity of this addition would be a critical factor, influenced by the electronic effects of the trifluoromethyl group and the remaining fluorine atoms.

Table 1: Examples of Electrophilic Halogenation of Fluorinated Butenes

PrecursorHalogenating AgentProductReference
(E)-1,1,1,4,4,4-Hexafluorobut-2-eneBr₂2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) semanticscholar.org
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enesICl2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane beilstein-journals.orgsemanticscholar.org

This table presents analogous reactions, as direct experimental data for the chlorination of 1,1,1,4-tetrafluorobut-2-ene is not specified in the provided search results.

Following the halogenation step, the resulting dihalogenated alkane undergoes dehydrohalogenation to reintroduce a double bond and yield the target alkene. This elimination reaction is typically mediated by a base.

In the synthesis of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane is achieved using alcoholic potassium hydroxide (B78521). semanticscholar.org For the synthesis of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane was successfully carried out using potassium hydroxide in water with a phase transfer catalyst, or with organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (N,N-diisopropylethylamine). beilstein-journals.orgsemanticscholar.org

Therefore, the dehydrochlorination of the putative 2,3-dichloro-1,1,1,4-tetrafluorobutane with a suitable base would be the final step to yield this compound. The choice of base and reaction conditions would be crucial to control the regioselectivity of the elimination and to avoid potential side reactions.

Table 2: Base-Mediated Dehydrohalogenation of Dihalo-fluorobutanes

PrecursorBaseProductReference
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutaneAlcoholic KOH2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene semanticscholar.org
2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneKOH/H₂O/Bu₄NBr2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes beilstein-journals.orgsemanticscholar.org
2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneDBU or Hünig's base2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes beilstein-journals.orgsemanticscholar.org

This table illustrates analogous dehydrohalogenation reactions, as specific experimental data for the dehydrochlorination of 2,3-dichloro-1,1,1,4-tetrafluorobutane is not detailed in the provided search results.

Functionalization of Fluorinated Hydrocarbon Precursors

An alternative approach to synthesizing this compound involves the direct functionalization of a more readily available fluorinated hydrocarbon. This could involve the introduction of a chlorine atom onto a pre-existing C4 fluorinated backbone.

While specific examples for the direct chlorination of a C4 tetrafluoroalkene at the C2 position are not prevalent in the provided search results, general methods for the functionalization of fluorinated olefins exist. For instance, the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) with various reagents has been explored to introduce different functional groups. semanticscholar.org These reactions often proceed via mechanisms that could potentially be adapted for chlorination.

Organometallic Approaches in C-C Bond Formation for Fluoroalkenes

Organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds, which can be applied to the synthesis of complex fluoroalkenes. While direct organometallic routes to this compound are not explicitly described in the search results, the general principles of organometallic cross-coupling reactions are relevant.

A hypothetical organometallic approach could involve the coupling of a three-carbon chlorinated and fluorinated fragment with a one-carbon fragment. For example, a vinyl organometallic reagent derived from a chlorotrifluoropropene could be coupled with a methylating agent. However, the synthesis and stability of such organometallic precursors would be significant challenges.

Radical and Photochemical Synthetic Routes to Halogenated Butenes

Radical and photochemical reactions provide alternative pathways for the synthesis of halogenated butenes, often proceeding through different intermediates than ionic reactions.

The free radical addition of halogens or haloalkanes to alkenes is a well-established synthetic method. rsc.org For instance, the addition of trichloromethyl radicals to fluoroethylenes has been studied, demonstrating the feasibility of radical additions to fluorinated double bonds. rsc.org A potential radical pathway to a precursor of this compound could involve the radical addition of a C-Cl bond-containing species across the double bond of 1,1,1,4-tetrafluorobut-2-ene.

Photochemical reactions can also be employed to initiate halogenation or other functionalization reactions. nih.gov UV irradiation is often used to generate halogen radicals, which can then initiate a chain reaction. semanticscholar.orgyoutube.com The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation is a prime example of a photochemically initiated halogenation. semanticscholar.org A similar photochemical chlorination of 1,1,1,4-tetrafluorobut-2-ene could be a viable route to the dichlorinated precursor, which could then be dehydrochlorinated to the target compound.

In-depth Stereochemical Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

While the existence of stereoisomers is certain due to the presence of a double bond with different substituents on each carbon, specific experimental data, such as NMR spectroscopic details for distinguishing between the E and Z isomers, remains un-documented in accessible literature. The CAS Registry Number for this compound is 175400-96-1, but this identifier does not lead to significant research publications detailing its stereochemistry.

Searches for synthetic routes that would yield specific isomers (stereoselective synthesis) or studies detailing how the geometric arrangement of the atoms influences the molecule's chemical behavior (reactivity profiles) have also been unsuccessful. The scientific literature is rich with information on analogous compounds, particularly the hexafluorinated version, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene. For this related compound, detailed studies on isomer separation, characterization by NMR spectroscopy, and specific reactivity have been published. However, these findings cannot be directly extrapolated to this compound, as the difference in the number of fluorine atoms would significantly alter the electronic and steric properties of the molecule, thereby influencing its stereochemistry and reactivity.

Similarly, computational or theoretical studies that might provide calculated data on the relative stabilities and predicted properties of the cis and trans isomers of this compound were not found.

Consequently, it is not possible to provide a scientifically accurate and thorough article based on the requested outline due to the absence of published research on this specific chemical compound.

Advanced Spectroscopic Characterization of 2 Chloro 1,1,1,4 Tetrafluorobut 2 Ene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, providing insights into its isomeric forms and the connectivity of its atoms.

¹H and ¹⁹F NMR for Structural Elucidation and Stereochemistry

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are instrumental in differentiating between the (E) and (Z) isomers of fluorinated butenes. The configuration of these isomers can be determined by the ⁵JFFcis coupling constant in the ¹⁹F{¹H} NMR spectrum. For the (Z)-isomer, this coupling constant is approximately 0 Hz, while for the (E)-isomer, it is around 11 Hz. beilstein-journals.org

In the study of related compounds, such as 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, NMR analysis has been used to identify mixtures of (E) and (Z)-isomers. beilstein-journals.orgnih.gov For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane yielded a mixture of (E)- and (Z)-isomers of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with a ratio of approximately 4:5. beilstein-journals.org The spectral data for the (Z)-isomer of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene have been found to be consistent with previously reported literature values. beilstein-journals.orgnih.gov

Table 1: ¹H and ¹⁹F NMR Data for Halogenated Butene Derivatives
CompoundIsomer¹H Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene(E)--⁵JFFcis ≈ 11
2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene(Z)--⁵JFFcis ≈ 0
2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene(E)---
2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene(Z)---

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms are influenced by the surrounding electronegative halogen atoms. docbrown.info For halogenated butanes, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in a unique chemical environment. docbrown.info For example, 2-chlorobutane (B165301) exhibits four distinct ¹³C NMR signals, corresponding to its four carbon atoms. docbrown.info The carbon atom bonded to the chlorine atom shows a significant downfield shift. docbrown.info

In the context of fluorinated butenes, ¹³C NMR has been used to characterize compounds like 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, which was synthesized from 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgnih.gov

Table 2: ¹³C NMR Data for Halogenated Butane (B89635) Isomers
CompoundNumber of ¹³C Signals
1-chlorobutane4
2-chlorobutane4
1-chloro-2-methylpropane3
2-chloro-2-methylpropane2

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by analyzing its fragmentation pattern. youtube.com For halogenated compounds, the presence of isotopes like ³⁵Cl and ³⁷Cl (in a ~3:1 ratio) results in characteristic isotopic patterns in the mass spectrum, where fragments containing a chlorine atom appear as double peaks two mass units apart with a 3:1 intensity ratio. docbrown.info

While the molecular ion peak (M+) for some chlorinated compounds can be weak or absent, the fragmentation pattern provides crucial structural information. dtic.mil Common fragmentation pathways include the loss of a chlorine atom or other small radicals. dtic.milresearchgate.net For example, in the mass spectrum of 2-chlorobutane, the base peak is often observed at m/z 57, corresponding to the [C₄H₉]⁺ ion. docbrown.info

Table 3: Characteristic Mass Spectrometry Fragments for Chlorinated Butanes
CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
2-chlorobutane92/945777/79, 63/65
1-chlorobutane92/945649/51, 63/65
2-chloro-2-methylpropane92/9457-
1-chloro-2-methylpropane92/9443-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For unsaturated compounds like this compound, the C=C stretching vibration is a key characteristic band. In fluorinated ethylenes, this stretching frequency is typically observed in the infrared spectrum. For example, in 1,1-difluoro-2-chloro-2-bromoethylene, the C=C stretch is assigned at 1731 cm⁻¹. capes.gov.br The presence of C-F and C-Cl bonds will also give rise to characteristic absorption bands in the fingerprint region of the IR spectrum.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its (E) and (Z) isomers. Gas chromatography (GC) is a particularly effective method for separating volatile isomers of halogenated compounds. chromforum.org For instance, GC has been successfully used to separate isomers of 2-chloro, 4-fluorotoluene. chromforum.org

High-performance liquid chromatography (HPLC) can also be employed for the separation of geometric isomers. nih.gov Columns with specific selectivities for halogenated compounds, such as phenyl- or pentafluorophenyl-based stationary phases, can provide enhanced separation. chromforum.org Chiral columns have also been shown to be effective in separating cis and trans isomers of related butene derivatives like 2-butene-1,4-diol. nih.gov The separation of chloro- and iodobutenes has been achieved through distillation. beilstein-journals.org

Table 4: Chromatographic Methods for Isomer Separation
TechniqueColumn/Stationary PhaseApplication
Gas Chromatography (GC)VariousSeparation of volatile halogenated isomers
High-Performance Liquid Chromatography (HPLC)Phenyl, PentafluorophenylSeparation of halogenated compounds
High-Performance Liquid Chromatography (HPLC)Chiral columns (e.g., (S,S)-Whelk-O 1, ChiraSpher)Separation of cis/trans isomers of butene derivatives
Distillation-Separation of chloro- and iodobutenes

Computational Chemistry and Theoretical Investigations of 2 Chloro 1,1,1,4 Tetrafluorobut 2 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. For 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, methods such as Density Functional Theory (DFT) and ab initio calculations could provide valuable information.

A typical study would involve optimizing the molecular geometry to find the most stable arrangement of atoms. Subsequent calculations would yield key electronic properties.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
Dipole Moment Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
HOMO Energy The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap Provides an indication of the molecule's chemical reactivity and kinetic stability.
Mulliken Atomic Charges Describes the partial charges on each atom, revealing sites susceptible to nucleophilic or electrophilic attack.

These calculations would allow for the prediction of the molecule's reactivity towards different reagents. For instance, mapping the electrostatic potential onto the electron density surface would visually identify electron-rich and electron-poor regions, offering insights into how the molecule would interact with other chemical species.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to explore the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the most likely pathway from reactants to products.

A crucial aspect of this analysis is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products.

Table 2: Hypothetical Data from Reaction Pathway Modeling of a Nucleophilic Substitution on this compound

ParameterValue (e.g., kcal/mol)Description
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.
Reaction Enthalpy (ΔH) The overall change in heat content during the reaction.
Gibbs Free Energy of Activation (ΔG‡) Determines the reaction rate.
Imaginary Frequency of Transition State Confirms the identity of a true transition state.

By modeling different possible reaction pathways, researchers could predict the major and minor products of a reaction, understand the role of catalysts, and design more efficient synthetic routes.

Conformational Analysis and Energetic Landscapes

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is typically achieved by systematically rotating around the single bonds and calculating the energy at each step. The results are often visualized as a potential energy surface or an energetic landscape.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Anti 1800.00
Gauche 60
Eclipsed 0

Understanding the conformational preferences is essential as it can significantly impact the molecule's physical properties and its ability to interact with other molecules, such as in biological systems or materials science applications.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of a collection of molecules over time. For this compound, MD simulations could be used to investigate its properties in the liquid state and its interactions with other molecules.

These simulations track the positions and velocities of atoms based on a force field that describes the intra- and intermolecular forces.

Table 4: Hypothetical Properties of Liquid this compound from Molecular Dynamics Simulations

PropertySimulated ValueSignificance
Density A fundamental physical property of the liquid.
Radial Distribution Function (g(r)) Describes the probability of finding another molecule at a certain distance, revealing the liquid's structure.
Self-Diffusion Coefficient Measures the mobility of the molecules in the liquid.
Heat of Vaporization The energy required to transform the liquid into a gas, related to the strength of intermolecular forces.

MD simulations can also be used to study how this compound interacts with solvents or other materials at a molecular level, providing insights into its solvation properties and its behavior in complex environments.

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-1,1,1,4-tetrafluorobut-2-ene as a Building Block in Fluorinated Molecule Synthesis

The presence of multiple reactive sites allows this compound to serve as a foundational element for constructing more complex molecular architectures. The trifluoromethyl group (CF3), the vinyl chloride moiety, and the fluorinated ethyl group each offer distinct opportunities for chemical transformation.

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their biological properties, often enhancing efficacy and metabolic stability. nih.gov This has made fluorinated compounds highly valuable in the pharmaceutical and agrochemical industries. While specific, direct applications of this compound in the synthesis of commercial drugs are not extensively documented in public literature, its structure is analogous to intermediates used in the creation of potent chemical agents. For example, related fluoroalkenyl structures are key components of nematicides like fluensulfone, which contains a 3,4,4-trifluorobut-3-enylsulfonyl moiety. google.com The chemical reactivity of this compound suggests its potential as a precursor for introducing fluorinated four-carbon chains into bioactive molecules through various reactions such as nucleophilic substitution or cross-coupling.

The compound is noted as a chlorofluorocarbon (CFC) utilized in the synthesis of CDC-olefin adducts, indicating its role in building larger molecular frameworks. chemicalbook.com Halogenated alkenes, in general, are valuable synthons. For instance, multi-halogenated alkenes derived from compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) can undergo further functionalization through cross-coupling reactions, demonstrating a pathway for creating complex structures from polyhalogenated building blocks. beilstein-journals.orgresearchgate.net

Compounds containing two trifluoromethyl groups, known as bistrifluoromethyl compounds, are of significant interest due to their unique chemical and physical properties. Research into the reactivity of analogous compounds provides a blueprint for the potential applications of this compound.

Studies have been conducted on the closely related analog, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, which features a second trifluoromethyl group. This compound serves as a valuable synthon for creating new molecules with several reaction centers. beilstein-journals.orgnih.gov For example, researchers have successfully reacted 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with bromine to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, a highly functionalized intermediate. beilstein-journals.orgnih.gov This type of transformation highlights how the double bond in such molecules can be used to introduce additional functionality, paving the way for the synthesis of complex bistrifluoromethyl-containing structures.

Table 1: Comparison of this compound and its Hexafluoro Analog

FeatureThis compound2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene
Chemical Formula C4H3ClF4C4HClF6
Key Structural Groups -CF3, -CH2F-CF3, -CF3
Reactivity Highlight Potential for creating fluorinated four-carbon chains.Used to synthesize bistrifluoromethyl-containing olefins with bromine and chlorine atoms. beilstein-journals.orgnih.gov
Research Status Identified as a chemical intermediate. chemicalbook.comguidechem.comSubject of studies on halogenation and dehydrohalogenation reactions. beilstein-journals.orgnih.gov

Polymerization Studies and Polymeric Material Development

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. researchgate.netpageplace.de The monomer structure of this compound makes it a candidate for creating novel fluoropolymers.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over the synthesis of polymers, allowing for predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com These methods are widely applicable to a variety of vinyl monomers.

While specific CRP studies involving this compound are not prominent in the literature, the principles of CRP are applicable to halogenated alkenes. The chlorine atom and the double bond in the molecule could potentially participate in polymerization reactions. The success of such a polymerization would depend on the reactivity of the double bond and the stability of the resulting radical species, which are influenced by the adjacent fluorine and chlorine atoms.

The incorporation of this compound as a monomer or co-monomer could lead to the development of specialty fluoropolymers with unique, tailored properties. The properties of fluoropolymers are directly derived from their chemical structure. For instance, polytetrafluoroethylene (PTFE) owes its extreme chemical resistance to the stable C-F bonds. pageplace.de

A polymer derived from this compound would combine features of both fluorinated and chlorinated polymers. The fluorine content would be expected to impart chemical resistance and thermal stability, while the chlorine atom could enhance properties such as flame retardance and modify the polymer's solubility and processing characteristics. The specific arrangement of atoms could also influence the polymer's physical properties, such as its glass transition temperature and mechanical strength.

Table 2: Potential Properties of a Polymer Derived from this compound

PropertyExpected Influence of Monomer Structure
Chemical Resistance The high fluorine content would likely contribute to significant resistance against chemicals and solvents.
Thermal Stability Strong carbon-fluorine bonds are expected to provide high thermal stability.
Flame Retardance The presence of chlorine in the polymer backbone would likely enhance flame retardant properties.
Refractive Index The combination of fluorine and chlorine could be used to tune the refractive index for optical applications.
Solubility The chlorine atom might improve solubility in certain organic solvents compared to perfluorinated polymers, aiding in processing.

Role in Hydrofluoroolefin (HFO) Chemistry and Analog Research

Hydrofluoroolefins (HFOs) are a class of unsaturated organic compounds composed of hydrogen, fluorine, and carbon. They are recognized as fourth-generation refrigerants and blowing agents because they have zero ozone depletion potential (ODP) and very low global warming potential (GWP). wikipedia.org This is due to the reactivity of the C=C double bond, which leads to short atmospheric lifetimes. wikipedia.org

This compound can be classified as a chloro-hydrofluoroolefin (HCFO). Its properties and potential applications are understood within the context of HFO chemistry and ongoing research into related analogs. Prominent HFOs include 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze). wikipedia.orgresearchgate.net

Research into HFOs and their analogs is a vibrant field. For example, nucleophilic substitution reactions of HFO-1234yf have been investigated to synthesize α-trifluoromethyl enol ethers, demonstrating its utility as a fluorinated building block. researchgate.net Similarly, the study of related butenes, such as (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes, and their subsequent transformations provides valuable insight into the reactivity of the butene scaffold. beilstein-journals.orgnih.gov The presence of the chlorine atom in this compound makes it an interesting subject for comparative studies against non-chlorinated HFOs, particularly in understanding how the chlorine affects reactivity, atmospheric lifetime, and performance in potential applications.

Environmental Dynamics and Atmospheric Chemistry of Fluorinated Olefins

Atmospheric Fate and Degradation Pathways of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene

The atmospheric fate of a chemical compound is determined by its persistence and the pathways through which it is removed from the atmosphere. For hydrochlorofluoroolefins (HCFOs) like this compound, the primary removal mechanism from the troposphere is reaction with hydroxyl (OH) radicals. Due to the presence of the C=C double bond, these reactions are generally rapid, leading to short atmospheric lifetimes.

The degradation of this compound is expected to be initiated by the addition of an OH radical to the carbon-carbon double bond. This initial reaction is typically fast and leads to the formation of a halogenated haloalkoxy radical. Subsequent reactions of this radical can lead to a variety of degradation products. The exact nature and yield of these products would depend on the specific branching ratios of the reaction pathways, which have not been experimentally determined for this specific compound.

General degradation pathways for HCFOs suggest that the ultimate breakdown products can include carbon dioxide (CO2), hydrogen fluoride (B91410) (HF), and other halogenated compounds. One significant degradation product of many hydrofluoroolefins is trifluoroacetic acid (TFA), which is highly persistent in water. lookchem.comepa.gov

Table 1: Atmospheric Lifetimes and Rate Constants for Reactions with OH Radicals for Selected Fluorinated Alkenes

CompoundFormulakOH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
(E)-1,2-dichloroethene(E)-CFCl=CFCl(1.67±0.06)×10⁻¹² ∙ exp[(140±10)/T]-
(Z)-1,2-dichloroethene(Z)-CFCl=CFCl(1.75±0.04)×10⁻¹² ∙ exp[(140±10)/T]-
(E)-1,2-difluoroethene(E)-CHF=CHF(3.99±0.15)×10⁻¹² ∙ exp[(260±10)/T]-
2,3,3,3-Tetrafluoropropene (HFO-1234yf)CF₃CF=CH₂1.14 x 10⁻¹³~11 days
(E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))(E)-CF₃CH=CHF7.9 x 10⁻¹⁴~16 days

Note: Data for this compound is not available. The table presents data for other fluorinated alkenes to provide context. Source: researchgate.net

Photochemical and Oxidative Degradation Mechanisms

The degradation of this compound in the atmosphere is driven by photochemical and oxidative processes. The primary oxidative process is the reaction with OH radicals, as mentioned previously. nih.gov

The mechanism for the OH-initiated oxidation of a generic HCFO like this compound can be outlined as follows:

OH Radical Addition : The OH radical adds across the C=C double bond, forming a fluoroalkyl radical. There are two possible sites for addition, leading to two different radical intermediates.

Reaction with O₂ : The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Peroxy Radical Reactions : The fate of the peroxy radical depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). In polluted environments, it will likely react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂).

Alkoxy Radical Decomposition : The alkoxy radical is unstable and can decompose through several pathways, including C-C bond cleavage or C-Cl bond cleavage. This decomposition leads to the formation of stable end products.

For HCFOs containing a CF₃ group, a potential degradation product is trifluoroacetaldehyde (B10831) (CF₃CHO). nih.gov The subsequent atmospheric fate of CF₃CHO is important, as its photolysis can, in some cases, lead to the formation of trifluoromethane (B1200692) (HFC-23), a potent greenhouse gas. nih.govscilit.com However, it has also been reported that the formation of HFCs from the photolysis of fluoroaldehydes may not be significant. nih.gov Another major atmospheric sink for many HFOs and HCFOs is their breakdown to form trifluoroacetic acid (TFA). lookchem.comepa.gov

The contribution of direct photolysis (degradation by direct absorption of solar radiation) to the removal of this compound is expected to be negligible for wavelengths available in the troposphere.

Environmental Impact Assessment and Modeling of Halogenated Alkenes

The environmental impact of a halogenated alkene is typically assessed using several key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Photochemical Ozone Creation Potential (POCP).

Ozone Depletion Potential (ODP) : Since this compound contains a chlorine atom, it has the potential to contribute to stratospheric ozone depletion. However, because of its expected short atmospheric lifetime, it is likely that only a very small fraction of the emitted substance would reach the stratosphere. Therefore, the ODP is expected to be very low, but not zero. For comparison, the ODP of HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) is 0.02. nist.gov

Photochemical Ozone Creation Potential (POCP) : POCP is a measure of a volatile organic compound's ability to form ground-level ozone (a key component of smog) under sunlit conditions in the presence of NOx. The POCP value is relative to ethene, which is a potent ozone precursor. The calculation of POCP requires detailed knowledge of the compound's reaction rate with OH radicals and the subsequent degradation mechanism. Without specific kinetic and mechanistic data for this compound, its POCP cannot be accurately determined. However, given its high reactivity with OH radicals, it is likely to contribute to local and regional air quality issues.

Environmental modeling for halogenated alkenes involves using their kinetic data in atmospheric chemistry models to simulate their distribution, lifetime, and the formation of secondary pollutants like ozone and particulate matter. synquestlabs.com These models are essential for predicting the environmental consequences of emissions and for informing regulatory decisions.

Table 2: Environmental Impact Metrics for Selected Halogenated Compounds

CompoundTypeAtmospheric LifetimeGWP (100-year)ODP
This compound HCFO No data available No data available No data available
HFO-1234yfHFO~11 days<10
HFO-1234ze(E)HFO~16 days<10
HCFC-124HCFC5.9 years6190.02
HFC-23HFC264 years11,7000

Note: This table is for comparative purposes to illustrate the range of values for different classes of halogenated compounds. Sources: nist.govnoaa.gov

Q & A

Q. What catalytic systems and reaction conditions are recommended for synthesizing 2-chloro-1,1,1,4-tetrafluorobut-2-ene?

Methodological Answer: The synthesis of chlorofluorocarbons like this compound can be optimized using vapor-phase hydrofluorination. Antimony pentachloride (SbCl₅) catalysts, often combined with Lewis acids (e.g., metal fluorides), are effective for Cl/F exchange reactions. Key parameters include:

  • Catalyst composition : 25–99.9 mole% SbCl₅ with 0.1–75 mole% Lewis acid .
  • Hydrogen fluoride (HF) ratio : Excess HF ensures complete fluorination.
  • Temperature : Typically 100–250°C to balance reaction kinetics and catalyst stability .
  • Purification : Distillation or fractional crystallization to isolate the product.

Q. How can researchers characterize the structural identity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR resolves carbon-chlorine bonding .
  • Infrared (IR) Spectroscopy : Detects C-F (1100–1000 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
  • Boiling Point/Melting Point : Cross-reference with literature values for physical consistency .

Q. What safety protocols are critical when handling halogenated alkenes like this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile compounds.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Toxicity Screening : Reference IARC guidelines for halogenated hydrocarbons, which highlight potential organ damage (e.g., thymus atrophy, lung toxicity) in rodent models .
  • Waste Disposal : Neutralize HF byproducts with calcium hydroxide before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the role of antimony-based catalysts in hydrofluorination reactions?

Methodological Answer: SbCl₅ acts as a Lewis acid, polarizing the C-Cl bond in the substrate and facilitating HF nucleophilic attack. Advanced studies use:

  • In Situ Spectroscopy : Monitor intermediate species via Raman or FT-IR.
  • Kinetic Modeling : Determine rate-limiting steps (e.g., HF adsorption on the catalyst surface).
  • Computational Chemistry : Density Functional Theory (DFT) simulations to map transition states .

Q. How can contradictory data on the genotoxicity of halogenated alkenes be resolved?

Methodological Answer: Address discrepancies by:

  • Standardized Assays : Use OECD-compliant in vitro tests (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity).
  • Metabolic Activation : Include S9 liver fractions to simulate in vivo metabolism, as some compounds are metabolically activated (e.g., trifluoroacetaldehyde formation in rats) .
  • Cross-Species Validation : Compare rodent data with human cell lines (e.g., HepG2) to assess relevance .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

Methodological Answer: Based on studies of analogous compounds (e.g., 2-chloro-1,1,1-trifluoroethane):

  • Phase I Metabolism : Cytochrome P450-mediated dechlorination yields reactive intermediates (e.g., aldehydes).
  • Phase II Conjugation : Glucuronidation or glutathione adduct formation detoxifies metabolites.
  • Analytical Tools : ¹⁹F NMR and GC-MS to track urinary metabolites (e.g., trifluoroacetic acid) in animal models .

Q. How can environmental persistence and degradation pathways of chlorofluoroalkenes be studied?

Methodological Answer:

  • Photolysis Experiments : Expose the compound to UV light and monitor degradation products via GC-MS.
  • Hydrolysis Studies : Assess stability in aqueous buffers (pH 3–10) to simulate environmental conditions.
  • Computational Models : Predict atmospheric lifetime using OH radical reaction rate constants .

Data Contradiction Analysis

Q. Why do some studies report conflicting evidence on the carcinogenicity of halogenated alkenes?

Methodological Answer: Variability arises from:

  • Dose-Response Thresholds : Low-dose chronic exposure may not trigger carcinogenicity in short-term assays.
  • Species-Specific Sensitivity : Rodent models (e.g., Fischer 344 rats) show organ toxicity, but human data are lacking .
  • Experimental Design : Differences in exposure duration, purity of test compounds, and endpoint measurements (e.g., tumor incidence vs. preneoplastic lesions) .

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